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Compound of Interest

Compound Name:
3-Methylthienyl-carbonyl-JNJ-

7706621

Cat. No.: B11938308 Get Quote

A Dual Inhibitor of Cyclin-Dependent and Aurora
Kinases
JNJ-7706621 is a potent, small-molecule inhibitor targeting both cyclin-dependent kinases

(CDKs) and Aurora kinases, key regulators of cell cycle progression.[1][2][3] Its ability to

interfere with multiple points in the cell division process has made it a subject of significant

interest in oncology research. This technical guide provides an in-depth overview of the

chemical structure, properties, mechanism of action, and experimental protocols related to JNJ-

7706621 for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties
JNJ-7706621 is a substituted triazole derivative with the systematic IUPAC name 4-[[5-amino-

1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide.[4] Its chemical structure is

characterized by a central 1,2,4-triazole ring system.
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Property Value Reference

IUPAC Name

4-[[5-amino-1-(2,6-

difluorobenzoyl)-1,2,4-triazol-3-

yl]amino]benzenesulfonamide

[4]

Molecular Formula C₁₅H₁₂F₂N₆O₃S [4]

Molecular Weight 394.36 g/mol [4]

SMILES

C1=CC(=C(C(=C1)F)C(=O)N2

C(=NC(=N2)NC3=CC=C(C=C

3)S(=O)(=O)N)N)F

[4]

InChI Key
KDKUVYLMPJIGKA-

UHFFFAOYSA-N
[4]

CAS Number 443797-96-4 [5]

Solubility

Insoluble in water and ethanol.

Soluble in DMSO (≥19.7

mg/mL) and DMF (30 mg/mL).

[3][5][6]

Appearance Solid [3]

Biological Activity and Mechanism of Action
JNJ-7706621 exhibits potent inhibitory activity against a range of kinases crucial for cell cycle

regulation. It is a dual inhibitor of both CDKs and Aurora kinases.[1] The competitive

mechanism of inhibition for CDK1 has been confirmed, with the IC50 value increasing with

higher ATP concentrations.[7]

Kinase Inhibitory Profile
The compound demonstrates broad-spectrum activity against several key cell cycle kinases.
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Target Kinase IC₅₀ (nM) Reference

CDK1/cyclin B 9 [2][6]

CDK2/cyclin A 4 [5]

CDK2/cyclin E 3 [5]

CDK3/cyclin E 58 [5]

CDK4/cyclin D1 253 [5]

CDK6/cyclin D1 175 [5]

Aurora A 11 [2][5]

Aurora B 15 [2][5]

JNJ-7706621 also shows some inhibitory activity against VEGF-R2, FGF-R2, and GSK3β in

the submicromolar range.[6] However, it has no significant activity against Plk1 or Wee1.[2]

Cellular Effects
In cellular assays, JNJ-7706621 demonstrates potent antiproliferative activity across a variety

of human cancer cell lines, with IC₅₀ values typically in the range of 112 to 514 nM.[2][8]

Notably, the compound is approximately 10-fold less effective at inhibiting the growth of normal

human cells.[1] The antiproliferative effects are independent of the p53, retinoblastoma, or P-

glycoprotein status of the cancer cells.[1][3]

The primary cellular effects of JNJ-7706621 are:

Cell Cycle Arrest: At lower concentrations, JNJ-7706621 causes a delay in progression

through the G1 phase and arrests cells at the G2/M transition.[1]

Induction of Apoptosis: At higher concentrations, the compound induces programmed cell

death.[1]

Endoreduplication: Inhibition of Aurora kinases can lead to endoreduplication, a process of

DNA replication without subsequent cell division, resulting in polyploid cells.[1]
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Inhibition of Histone H3 Phosphorylation: This is a direct consequence of Aurora B inhibition.

[1]

Signaling Pathway
The dual inhibitory action of JNJ-7706621 targets the cell cycle at multiple checkpoints. By

inhibiting CDK1 and CDK2, it prevents the G1/S and G2/M transitions. The inhibition of Aurora

kinases A and B disrupts mitotic spindle formation and cytokinesis.
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Start

Prepare Reagents:
- Kinase (e.g., CDK1/Cyclin B)

- Peptide Substrate
- ATP (radiolabeled or non-radiolabeled)

- JNJ-7706621 dilutions

Incubate kinase, substrate, ATP,
and JNJ-7706621

Terminate Reaction

Detect Phosphorylation
(e.g., radioactivity, fluorescence)

Data Analysis:
Calculate IC50

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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